Amiloride caproate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101330-34-1 |
|---|---|
Molecular Formula |
C12H18ClN7O3 |
Molecular Weight |
343.77 g/mol |
IUPAC Name |
6-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]hexanoic acid |
InChI |
InChI=1S/C12H18ClN7O3/c13-8-10(15)19-9(14)7(18-8)11(23)20-12(16)17-5-3-1-2-4-6(21)22/h1-5H2,(H,21,22)(H4,14,15,19)(H3,16,17,20,23) |
InChI Key |
TTZQUGOPFTUCAQ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CCN=C(N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Canonical SMILES |
C(CCC(=O)O)CCN=C(N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Other CAS No. |
101330-34-1 |
Synonyms |
amiloride caproate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Amiloride Caproate
Strategies for Caproate Moiety Integration
Specific, detailed synthetic pathways solely focused on amiloride (B1667095) caproate were not extensively found within the provided search results. However, the methods for integrating a caproate moiety can be extrapolated from the known synthetic strategies employed for creating other ester- or amide-linked amiloride derivatives and prodrugs biorxiv.orgnih.govmdpi.com.
A common strategy for forming ester linkages involves the reaction of a carboxylic acid (such as hexanoic acid or a functionalized hexanoic acid) with an alcohol, often facilitated by an acid catalyst or through the use of activated carboxylic acid forms like acid chlorides or anhydrides acs.org. If a hydroxyl group is present or introduced onto the amiloride structure, esterification with a caproate derivative is a plausible route. Ester linkages are frequently employed in the design of prodrugs to enhance characteristics like oral bioavailability or membrane transport mdpi.com. Reports on aliphatic acid ester prodrugs of amiloride highlight their use in improving absorption mdpi.com.
Alternatively, if the caproate moiety is linked via an amide bond, the synthesis would involve coupling hexanoic acid with an amino group on the amiloride core. Amiloride possesses amino groups at the 3 and 5 positions of the pyrazine (B50134) ring, as well as the guanidine (B92328) moiety, all of which could potentially serve as attachment points for amide formation.
General synthetic schemes for amiloride derivatives provide insight into potential strategies. For instance, the synthesis of C(5)-substituted amiloride derivatives has been achieved through a two-step process involving nucleophilic substitution of a chlorine atom on a pyrazine precursor with an amine, followed by subsequent guanidinylation nih.gov. Palladium-catalyzed cross-coupling reactions represent another established method for introducing substituents, such as at the C(6) position of the pyrazine ring nih.govresearchgate.net. The precise strategy for integrating the caproate group into amiloride caproate would be dictated by the specific position and type of linkage (ester or amide) intended.
Precursor Chemistry and Reaction Pathways in Amiloride Modification
The synthesis of amiloride derivatives typically commences with amiloride itself or readily available pyrazine precursors nih.govnih.gov. A frequently used starting material for generating C(5)- and C(6)-substituted amiloride analogs is methyl 3-amino-5,6-dichloropyrazine-2-carboxylate biorxiv.orgnih.gov.
Key reaction pathways involved in the modification of the amiloride core include:
Nucleophilic Aromatic Substitution: This involves the attack of a nucleophile, such as an amine, on an electron-deficient carbon of the pyrazine ring, often displacing a halide biorxiv.orgnih.gov.
Guanidinylation: The introduction of the guanidine functional group, typically as one of the final synthetic steps, by reacting an appropriate precursor with guanidine or a related salt nih.govresearchgate.netnih.gov.
Cross-Coupling Reactions: Transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, are valuable for forming carbon-carbon bonds and introducing diverse substituents onto the pyrazine ring, particularly at the C(6) position nih.govresearchgate.netnih.gov.
Acylation (Esterification/Amidation): Reactions leading to the formation of ester or amide bonds are central to attaching carboxylic acid derivatives like the caproate moiety or amino acids mdpi.comacs.org.
For the synthesis of ester prodrugs, the reaction pathway would involve the coupling of hexanoic acid (or a reactive form) with a hydroxyl group on a modified amiloride structure. If the caproate is attached via an amide linkage, the pathway would involve coupling hexanoic acid with an amino group on the amiloride scaffold.
Examples of detailed reaction schemes for other amiloride derivatives illustrate these principles. For instance, a two-step protocol for C(5)-derivatives involves reacting methyl 3-amino-5,6-dichloropyrazine-2-carboxylate with an amine, followed by treatment with guanidine nih.gov. Suzuki-Miyaura cross-coupling has been successfully applied to the synthesis of 6-substituted amiloride derivatives nih.gov.
Optimization of Synthetic Yields for this compound Derivatives
Optimizing synthetic yields is a critical aspect of chemical synthesis, ensuring efficient and cost-effective production of this compound derivatives. While specific yield data for this compound synthesis were not extensively found, general strategies applicable to the synthesis of amiloride derivatives and other organic compounds are employed. These strategies encompass:
Precise Control of Reaction Parameters: Meticulous management of temperature, pressure, reaction duration, and the choice of solvent can significantly influence reaction efficiency and product yield.
Stoichiometric Ratios: Utilizing the optimal proportions of reactants and reagents is fundamental to maximizing conversion and minimizing by-product formation.
Leaving Group Effects: In substitution reactions, the nature of the leaving group plays a crucial role in the reaction kinetics and the resulting yield.
Effective Purification Techniques: Employing efficient purification methods, such as chromatography or crystallization, is essential for isolating the desired product in high purity and maximizing the amount recovered.
Strategic Use of Protecting Groups: Incorporating protecting groups for sensitive functional moieties can prevent unwanted side reactions and improve the yield of the target molecule.
Process Optimization for Scale-Up: As synthesis moves from laboratory scale to larger production, optimizing parameters like mixing, heat transfer, and reactant addition rates is vital for maintaining or improving yields.
Research on the synthesis of various amiloride derivatives reports a range of yields for different synthetic steps, indicating that yields can be optimized based on the specific chemical transformation being performed nih.govacs.org.
Chemoinformatic Approaches to this compound Synthesis Design
Chemoinformatics, the application of computational and informational techniques to chemical problems, offers powerful tools for the design and optimization of synthetic routes for compounds like this compound rjpbcs.comresearchgate.netamazon.com. Although specific examples for this compound were not detailed, the following chemoinformatic approaches are broadly applicable:
Virtual Library Design and Screening: Chemoinformatics enables the in silico design and exploration of vast chemical spaces, allowing for the creation of virtual libraries of potential amiloride derivatives with a caproate moiety and the prediction of their properties before synthesis nih.govamazon.comkpfu.ru.
Structure-Property Relationship (SPR) Analysis: By analyzing the relationship between the structural features of amiloride derivatives and their observed properties, chemoinformatics can provide insights to guide the design of new analogs with desired characteristics, including where and how to attach the caproate group biorxiv.orgamazon.comkpfu.ru.
Computer-Aided Synthesis Design (CASD): CASD software utilizes databases of known reactions and algorithms to propose plausible synthetic pathways to a target molecule, assisting chemists in designing efficient routes to this compound rjpbcs.comresearchgate.net.
Prediction of Physicochemical Properties: Chemoinformatics tools can predict key physicochemical properties relevant to synthesis and biological activity, such as lipophilicity (important for membrane permeability), solubility, and potential metabolic liabilities of this compound, informing synthetic strategy ontosight.airjpbcs.com.
Reaction Pathway Modeling and Simulation: Computational modeling can simulate chemical reactions, helping to understand reaction mechanisms, predict potential by-products, and optimize reaction conditions before experimental work, thereby improving the likelihood of successful synthesis rjpbcs.comresearchgate.net.
Chemoinformatic analyses have been applied to study the binding characteristics of amiloride derivatives, demonstrating the utility of these computational methods in understanding the behavior and potential of this class of compounds researchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Amiloride | 16231 nih.govguidetopharmacology.orgctdbase.org |
| This compound | Not explicitly found in the search results as a distinct CID. It is a derivative of Amiloride. |
Note: PubChem CIDs for Amiloride Hydrochloride and Amiloride Hydrochloride Dihydrate are 16230 and 68540, respectively. nih.govlatoxan.comfishersci.ca CID 16231 corresponds to the base amiloride structure.
Data Tables
While specific quantitative data tables for the synthesis of this compound were not found in the provided search results, research on amiloride derivatives often includes data on synthetic yields and physicochemical properties. Below are examples of how such data would be presented in table format if available for this compound or closely related compounds.
Hypothetical Table 1: Synthetic Yields for Key Steps in this compound Synthesis
| Step Description | Precursor(s) | Reagent(s)/Conditions | Product | Yield (%) |
| Coupling of Caproate Moiety | Amiloride intermediate, Caproate derivative | [Specific coupling agent, Solvent, Temperature] | This compound precursor | [XX]% |
| Final Step (e.g., Deprotection) | This compound precursor | [Reagent(s)/Conditions] | This compound | [YY]% |
Molecular and Cellular Mechanisms of Amiloride Caproate Action
Modulation of Epithelial Sodium Channels (ENaCs) by Amiloride (B1667095) Caproate Analogues
Epithelial sodium channels (ENaCs), also known as amiloride-sensitive sodium channels, are key membrane proteins involved in sodium reabsorption across polarized epithelial cells in various tissues, including the kidney, lung, and colon. wikipedia.orgcreative-biolabs.com They are heterotrimeric channels typically composed of alpha (α), beta (β), and gamma (γ) subunits, although a delta (δ) subunit can substitute for the alpha subunit in some tissues. wikipedia.orgcreative-biolabs.com Amiloride and its derivatives are known to block ENaCs, thereby inhibiting sodium transport. wikipedia.orgwikipedia.orgmedchemexpress.comgoogle.comgoogle.com The sensitivity of ENaC to amiloride is typically in the sub-micromolar range. medchemexpress.comselleckchem.comrupress.org
Ligand-Rreceptor Interaction Dynamics with ENaC Subunits
Amiloride is understood to block the ENaC pore by binding to a site within the channel. nih.gov Studies on amiloride binding to ENaC subunits suggest that the amiloride binding site resides on the extracellular loop of the alpha subunit. nih.gov Mutations in a specific region of the extracellular loop of the alpha subunit have been shown to affect amiloride binding affinity. nih.gov The interaction dynamics involve the amiloride molecule physically obstructing the channel pore, preventing the passage of sodium ions. nih.gov
Impact on Ion Flux and Membrane Potential Regulation
Inhibition of ENaC by amiloride derivatives, including potentially amiloride caproate, directly impacts sodium ion flux across epithelial membranes. By blocking the channel, the reabsorption of sodium ions from the luminal side into the epithelial cell is reduced. wikipedia.orgwikipedia.orgnih.gov This decreased sodium influx can lead to changes in the intracellular sodium concentration and consequently affect the electrochemical gradient across the membrane. The resulting alteration in ion flow contributes to changes in membrane potential. In the kidney, for example, reduced sodium reabsorption mediated by ENaC blockade creates a less negative potential in the luminal membranes of principal cells, which in turn reduces the driving force for the secretion of potassium and hydrogen ions into the lumen. nih.gov
Allosteric Modulation of ENaC Activity by Amiloride Derivatives
While primarily known as pore blockers, some studies suggest that amiloride and its derivatives might also exert allosteric modulation on ENaC activity. Allosteric modulation involves binding to a site distinct from the main ion-conducting pore, leading to a conformational change that affects channel gating or ion permeability. Although the primary mechanism for amiloride is pore block, the potential for allosteric effects by amiloride derivatives on ENaC has been explored in the context of DEG/ENaC/ASIC channels. rupress.orgunil.ch The precise mechanisms and the extent to which this compound might exhibit allosteric modulation of ENaCs would require specific investigation into its interaction with the channel complex.
Interaction with Sodium-Hydrogen Exchangers (NHEs)
Sodium-hydrogen exchangers (NHEs) are a family of transmembrane proteins that regulate intracellular pH, cell volume, and sodium homeostasis by catalyzing the electroneutral exchange of intracellular hydrogen ions for extracellular sodium ions. scbt.comniph.go.jpnih.gov Amiloride and many of its derivatives are known inhibitors of NHEs, particularly the ubiquitous isoform NHE1. wikipedia.orgselleckchem.comscbt.comnih.govnih.govmdpi.com
Subtype Specificity of NHE Inhibition by this compound
The inhibitory potency of amiloride and its derivatives varies among the different NHE isoforms. Amiloride itself is considered a relatively poor inhibitor of NHE compared to its effect on ENaC, with IC50 values significantly higher for NHEs (ranging from a few micromolar to millimolar depending on conditions) than for ENaCs. medchemexpress.comselleckchem.com However, modifications to the amiloride structure can significantly alter its specificity and potency towards different NHE subtypes. scbt.comnih.govnih.gov For instance, some amiloride derivatives have been developed to exhibit increased potency and selectivity for specific NHE isoforms like NHE1. scbt.comnih.govbiorxiv.org The subtype specificity of this compound for the various NHE isoforms would need to be determined through specific experimental studies comparing its inhibitory effects on different NHE subtypes expressed in appropriate model systems. Research findings on amiloride derivatives highlight that structural variations can lead to differential inhibition profiles across NHE subtypes. scbt.comnih.gov
Role in Intracellular pH Homeostasis Regulation
NHEs, particularly NHE1, play a critical role in maintaining intracellular pH (pHi) homeostasis by extruding excess intracellular protons in exchange for extracellular sodium ions. niph.go.jpnih.govnih.gov Inhibition of NHE activity by this compound would impair the cell's ability to recover from intracellular acidosis. This can lead to a decrease in intracellular pH, impacting various cellular processes that are sensitive to pH fluctuations. nih.govnih.gov Research on amiloride derivatives has demonstrated their ability to block pHi recovery after acid challenges, confirming the role of NHE inhibition in disrupting intracellular pH regulation. nih.govnih.gov
Summary of Inhibitory Potency (Based on Amiloride and Derivatives)
While specific data for this compound is not available in the provided text, the following table summarizes the typical inhibitory potency ranges for amiloride against ENaC and NHE isoforms, based on the search results. This provides context for the potential activity of this compound as a derivative.
| Target | Inhibitory Potency (IC50 Range) | Reference |
| ENaC | 0.1 - 0.5 µM | medchemexpress.comselleckchem.com |
| NHE (general) | 3 µM (low external Na+) - 1 mM (high external Na+) | medchemexpress.comselleckchem.com |
| NHE1 | Typically higher than ENaC, varies with derivative | selleckchem.comscbt.comnih.gov |
Influence on Cell Volume Regulation Mechanisms
Cell volume regulation is a critical process for maintaining cellular homeostasis in response to osmotic changes. Cells employ mechanisms like regulatory volume decrease (RVD) and regulatory volume increase (RVI) to counteract swelling or shrinking. mdpi.comdovepress.com Amiloride has been shown to impair cell volume regulatory decrease in certain cell types, such as amphiuma red cells and isolated perfused mouse straight proximal tubules. nih.gov In isolated perfused mouse straight proximal tubules, 1 mmol/l amiloride in the bath significantly impaired volume regulatory decrease without substantially altering cell volume in isotonic solutions. nih.gov Luminal application of 1 mmol/l amiloride led to a slight hyperpolarization of the basolateral cell membrane but did not interfere with volume regulatory decrease. nih.gov This suggests that amiloride's influence on cell volume regulation can depend on its concentration and location relative to the cell membrane.
Data on Amiloride's Influence on Cell Volume Regulation:
| Cell Type | Amiloride Concentration (Bath) | Effect on Volume Regulatory Decrease | Effect on Basolateral Membrane Potential (Isotonic) |
| Isolated perfused mouse straight proximal tubules | 1 mmol/l | Significantly impaired | Depolarization (+16 ± 1 mV) |
| Isolated perfused mouse straight proximal tubules | 0.1 mmol/l | No appreciable effect | Not specified |
| Amphiuma red cells | Not specified | Impairs | Not specified |
Mechanisms Involving Other Ion Transporters and Channels
Beyond its well-known effects on epithelial sodium channels (ENaCs), amiloride and its analogues interact with other ion transporters and channels, influencing various cellular processes.
Modulation of Na+/Ca2+ Exchangers
The Na+/Ca2+ exchanger (NCX) is a crucial plasma membrane system involved in regulating intracellular calcium concentrations. ucv.ve Research using amiloride analogues has investigated the role of the Na+/Ca2+ exchange system in modulating cellular processes. For instance, 2',4'-Dimethylbenzamil (DMB) and alpha-phenylbenzamil amiloride, both inhibitors of the Na+/Ca2+ antiporter, were found to stimulate basal release of [3H]dopamine from tuberoinfundibular hypothalamic neurons. nih.gov This stimulation was dependent on extracellular Ca2+ ions. nih.gov The study suggested that pharmacological inhibition of the Na+/Ca2+ antiporter by amiloride analogues can affect dopamine (B1211576) release, with opposite effects observed depending on the direction of exchanger operation. nih.gov When the exchanger functions as a Ca2+ efflux pathway, its blockade can lead to stimulated dopamine release. nih.gov Amiloride itself has been shown to inhibit Na+/Ca2+ exchange activity in cardiac sarcolemmal vesicles with similar affinities from both the cis and trans sides of the membrane. nih.gov The inhibition by amiloride on Na+/Ca2+ exchange activity was reduced by alkaline pH when acting from the external side of the vesicle membrane. nih.gov
Data on Amiloride Analogue Effects on Dopamine Release:
| Compound | Concentration Range (µM) | Effect on Basal [3H]Dopamine Release |
| 2',4'-Dimethylbenzamil (DMB) | 10-100 | Inhibited Na+-dependent 45Ca2+ efflux |
| 2',4'-Dimethylbenzamil (DMB) | 30-300 | Stimulated |
| alpha-phenylbenzamil amiloride | 30-100 | Stimulated |
| 5-[N-methyl-N-guanidinocarbonylmethyl]amiloride (MGCMA) | 100-300 | Failed to modify |
Effects on Potassium Channel Dynamics
Amiloride's influence on potassium channels is often discussed in the context of its primary action on ENaCs. Inhibition of sodium reabsorption by amiloride in the distal nephron leads to a decrease in the net negative potential of the tubular lumen, which in turn reduces potassium secretion and excretion. drugbank.compatsnap.com While amiloride does not directly inhibit apical potassium channels, its effect on membrane potential indirectly impacts potassium movement. nih.gov In isolated perfused mouse straight proximal tubules, 1 mmol/l amiloride in the bath decreased the apparent potassium transference number from 0.69 ± 0.02 to 0.36 ± 0.05. nih.gov This suggests an alteration in potassium permeability or transport under these conditions.
Data on Amiloride's Effect on Potassium Transference Number:
| Location of Amiloride | Amiloride Concentration (mmol/l) | Apparent Potassium Transference Number |
| Bath | 1 | 0.36 ± 0.05 |
| Control | 0 | 0.69 ± 0.02 |
Preclinical Pharmacological Characterization of Amiloride Caproate
In Vitro Pharmacological Studies
In vitro studies utilize cell cultures and other model systems to investigate a compound's interaction with specific targets and its effects on cellular processes nih.gov.
Cell-Based Assays for Target Engagement and Functional Activity
Cell-based assays are instrumental in determining if a compound interacts with its intended target within a living system and to measure the functional consequences of this interaction nih.govctdbase.orguni.lufrontiersin.orgplos.org. These assays can provide information on binding affinity and potency in a cellular context, incorporating the effects of cell permeability uni.lu.
While specific detailed data on Amiloride (B1667095) caproate in cell-based target engagement and functional activity assays is not extensively available in the consulted literature, studies on Amiloride and its analogues highlight the approaches used. Amiloride and its derivatives are known to interact with various targets, notably the epithelial sodium channel (ENaC) and the sodium-hydrogen exchanger (NHE-1) ctdbase.orgwikipedia.orggenominfo.orgnih.gov. Cell-based assays, such as measurements of ion transport or changes in intracellular pH, are commonly employed to assess the functional activity of these compounds on their targets. For instance, amiloride has been shown to inhibit sodium transport in various epithelial cell models nih.govphysiology.org.
Cell-based assays can also explore broader cellular effects. Studies have investigated the impact of amiloride and its derivatives on the viability and growth of various cell types, including cancer cells plos.orggenominfo.orgnih.govnih.govbiorxiv.orgnih.govnih.govfrontiersin.orgmdpi.commdpi.comscience.gov. These assays often involve measuring metabolic activity as an indicator of cell viability frontiersin.orgmdpi.comscience.gov.
Receptor Binding and Kinetic Studies of Amiloride Caproate Analogues
Receptor binding studies provide crucial information about the affinity and kinetics of a compound's interaction with its molecular targets nih.gov. These studies can determine how tightly a compound binds to a receptor (affinity, often expressed as Kd) and the rates of association (kon) and dissociation (koff) nih.gov.
Research involving "amiloride-caproic acid," an analogue related to this compound, has demonstrated its ability to inhibit the binding of [3H]benzamil, another amiloride analogue, in binding studies physiology.org. This suggests that amiloride-caproate interacts with binding sites recognized by Benzamil, which is a potent ENaC blocker wikipedia.org. In a study characterizing antibodies raised against amiloride-caproic acid, both Amiloride and amiloride-caproate inhibited [3H]benzamil binding, while epsilon-guanidinocaproic acid did not physiology.org. This indicates some shared binding characteristics between Amiloride, amiloride-caproate, and Benzamil physiology.org.
Studies on other amiloride analogues have explored their interactions with different receptors, including adenosine (B11128) receptors and adrenergic receptors, revealing allosteric modulation in some cases zhanggroup.orguni.lunih.govnih.gov. These studies often involve radioligand binding techniques to assess the compound's ability to displace a known ligand from the receptor zhanggroup.orgnih.govnih.gov.
Characterization of Permeability Across Model Biological Membranes
Characterizing the permeability of a compound across biological membranes is essential for understanding its potential absorption, distribution, and cellular uptake biorxiv.org. In vitro models, such as artificial membrane permeability assays (PAMPA) and cell monolayers (e.g., Caco-2 cells), are used to predict permeability science.govchem960.com.
Studies on Amiloride have investigated its permeability across erythrocyte membranes, determining a permeability coefficient for the uncharged form of the compound researchgate.net. Intestinal permeability of Amiloride has also been assessed in human jejunum using regional perfusion techniques researchgate.net. These studies provide insights into how amiloride-based compounds might cross biological barriers.
The permeability of amiloride derivatives is noted as a significant factor influencing their activity in cell-based assays, particularly their cytotoxic effects plos.org. Cell-permeant amiloride derivatives have shown different potencies compared to cell-impermeant ones plos.org.
Cytotoxicity and Cellular Viability Assessments in Research Models
Assessing the potential cytotoxicity of a compound and its effects on cellular viability is a standard part of preclinical evaluation nih.govmdpi.com. These studies are conducted in various cell lines to determine the concentration at which a compound causes cell death or reduces viability frontiersin.orgmdpi.commdpi.comscience.gov.
Research on Amiloride and its analogues, including HMA, EIPA, and DMA, has demonstrated cytotoxic effects in various cancer cell lines plos.orgnih.govnih.govbiorxiv.orgnih.govnih.gov. For example, Amiloride treatment has been shown to decrease cell viability in a dose-dependent manner in canine osteosarcoma cells nih.gov. Some amiloride derivatives have exhibited selective cytotoxicity toward tumor cells compared to normal cells plos.org. Cytotoxicity assays, such as the MTT assay, are commonly used to measure cell viability after exposure to the compounds nih.govmdpi.comscience.gov. While specific cytotoxicity data for this compound was not found in the consulted literature, the studies on related amiloride analogues indicate that this is a relevant area of investigation for this class of compounds.
In Vivo Preclinical Efficacy Studies in Animal Models
In vivo studies in animal models are used to evaluate the efficacy of a compound in a living organism and to study its effects on physiological processes relevant to the target indication nih.govresearchgate.net.
Rodent Models for ENaC-Related Physiological Research
Rodent models, such as rats and mice, are frequently used to study the physiological roles of ENaC and the effects of ENaC blockers like Amiloride and its analogues researchgate.netgenominfo.orgresearchgate.netsigmaaldrich.comresearchgate.netnih.govzenodo.orgnih.govgoogle.comnih.gov. These models are valuable for investigating conditions where ENaC activity is implicated, such as hypertension and lung diseases genominfo.orgsigmaaldrich.comnih.govgoogle.com.
Studies in rodent models have demonstrated the effects of Amiloride and its analogues on parameters like arterial pressure, renal sodium excretion, and airway surface liquid volume genominfo.orgsigmaaldrich.comnih.govgoogle.com. For instance, Amiloride has been shown to reduce arterial pressure and increase renal sodium excretion in hypertensive rat models sigmaaldrich.comnih.gov. Mouse models, including those overexpressing βENaC, are used to study the impact of ENaC inhibition on lung disease pathology genominfo.org.
Animal Models for Investigating Anti-proliferative Effects
Searches for preclinical studies investigating the anti-proliferative effects of this compound in animal models did not yield specific results for this compound. Studies have explored the anti-proliferative potential of the parent compound, Amiloride, and other amiloride derivatives in various animal tumor models, such as rat adenocarcinoma and xenograft models nih.govplos.org. These studies have suggested potential mechanisms, including the inhibition of urokinase-type plasminogen activator (uPA) or effects on ion transporters like NHE1 nih.govplos.org. However, these findings relate to Amiloride or its other derivatives, not specifically this compound. Therefore, detailed research findings or data tables specifically on the anti-proliferative effects of this compound in animal models cannot be provided based on the available information.
Models for Studying Fluid and Electrolyte Balance Mechanisms
Investigations into the effects of this compound on fluid and electrolyte balance mechanisms in animal models were not found in the conducted searches. The parent compound, Amiloride, is a well-established potassium-sparing diuretic known to inhibit the epithelial sodium channel (ENaC) in the distal nephron, thereby affecting sodium and potassium excretion and influencing fluid and electrolyte balance in animal models like rats nih.govwikipedia.org. Studies have examined Amiloride's impact on proximal tubular reabsorption and its use in assessing distal nephron function in rats nih.gov. However, specific research detailing the effects of this compound on these mechanisms in animal models is not available in the search results.
Zebrafish Models in Compound Screening and Mechanism Elucidation
The use of zebrafish models for screening and mechanism elucidation of this compound was not specifically identified in the search results. Zebrafish are increasingly utilized in preclinical screening due to their rapid development, genetic similarity to mammals, and suitability for high-throughput studies plos.orgui.edu.ng. Various compounds, including Amiloride hydrochloride, have been tested in zebrafish models for different purposes, such as investigating effects on ion channels like ASICs or assessing toxicity nih.goveneuro.org. While caproate compounds have appeared in lists of screened substances in zebrafish studies eneuro.org, this compound was not specifically mentioned with accompanying data on its effects or mechanism elucidation in this model system in the retrieved information.
Structure Activity Relationship Sar Studies of Amiloride Caproate and Analogues
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of amiloride (B1667095) and its analogues is contingent on several key structural features. The molecule can be broadly divided into three critical domains: the pyrazinoylguanidine core, the substituents on the pyrazine (B50134) ring (positions 5 and 6), and the acylguanidino side chain.
The Guanidinium Group : The unsubstituted guanidino moiety, attached to the carbonyl group at position 2 of the pyrazine ring, is considered indispensable for activity against targets like the Na+/H+ exchanger. nih.gov This group is protonated at physiological pH, carrying a positive charge that is crucial for interaction with the target protein. researchgate.net Any substitution on the terminal nitrogens of this guanidino group typically leads to a dramatic loss of inhibitory activity for the Na+/H+ exchanger. nih.gov
The Pyrazine Ring : This heterocyclic ring serves as the central scaffold. Its substituents at positions 5 and 6 are primary determinants of the molecule's potency and, crucially, its selectivity between different biological targets such as the epithelial sodium channel (ENaC), the Na+/H+ exchanger (NHE), and the urokinase-type plasminogen activator (uPA). researchgate.netnih.gov
The 5-Amino Group : The amino group at position 5 is a key site for modification to modulate selectivity. While essential for some interactions, substituting this group with various hydrophobic moieties can drastically shift the activity profile away from ENaC and towards other targets like the Na+/H+ exchanger. nih.govnih.gov
The 6-Position Substituent : The nature of the substituent at the 6-position, typically a chlorine atom in amiloride, is a critical factor for high-affinity binding to ENaC. nih.gov Its electronegativity directly influences the duration of the channel block. nih.gov
These motifs collectively define the pharmacophore of amiloride analogues. Alterations to any of these regions can lead to significant changes in biological function, a principle that has been extensively exploited in medicinal chemistry. researchgate.net
Impact of Pyrazine Ring Modifications on Target Affinity and Selectivity
Modifications to the pyrazine ring, specifically at the 5- and 6-positions, are the most effective strategy for tuning the target affinity and selectivity of amiloride analogues.
The substituent at position 6 primarily governs the interaction with the epithelial sodium channel (ENaC). SAR studies have shown that the off-rate constant for ENaC blockage is directly related to the electronegativity of the C6-substituent. nih.gov A more electronegative atom creates a more stable blocking complex, prolonging the duration of ion channel inhibition. nih.gov The potency order for halo-substitutions is Cl > Br > I > F > H, with the 6-chloro group of amiloride providing a near-optimal interaction for ENaC inhibition. researchgate.netnih.gov Replacing the 6-chloro group with larger aryl or heteroaryl moieties has been shown to decrease ENaC activity but can significantly enhance potency against other targets, such as the urokinase-type plasminogen activator (uPA), by allowing the substituent to occupy specific subsites in the enzyme. nih.gov
The 5-amino group acts as a crucial modulator of activity and selectivity. This group functions as an electron donor, increasing the electron density at the 6-position ligand, which helps to stabilize the blocked state of ENaC. nih.gov Consequently, replacing the 5-amino group with hydrogen or chlorine affects both the on- and off-rates of ENaC inhibition. nih.gov More significantly, introducing bulky and hydrophobic substituents at the 5-position drastically reduces affinity for ENaC while simultaneously increasing potency against the Na+/H+ exchanger (NHE1). nih.govresearchgate.net This structural change is a cornerstone for designing selective NHE1 inhibitors. For instance, analogues with alkyl or alkenyl groups at the 5-position can be over 100 times more potent against NHE1 than amiloride itself. nih.gov This principle allows for the development of tool compounds that can distinguish between different cellular transport systems.
The interplay of modifications at both positions has enabled the creation of highly selective compounds. For example, combining specific 6-position heteroaryl rings with various 5-position N-alkyl substitutions has yielded inhibitors that are highly selective for either uPA or NHE1, or that act as dual inhibitors of both targets. mdpi.comnih.gov
| Amiloride Analogue | Modification | Primary Target | Effect on Potency |
|---|---|---|---|
| Amiloride | 5-NH2, 6-Cl | ENaC | Baseline |
| Benzamil | 2-CO-NH-C(=NH)-NH-benzyl | ENaC | ~9x increase vs. ENaC |
| 5-(N,N-Hexamethylene)amiloride (HMA) | 5-N(CH2)6 | NHE1 | High potency vs. NHE1, minimal vs. ENaC |
| Methoxypyrimidine Analogue (at C6) | 6-(methoxypyrimidine) | uPA | High selectivity for uPA over NHE1 |
| 5-Morpholino Analogue | 5-N(CH2CH2)2O | NHE1 | High selectivity for NHE1 over uPA |
Role of the Caproate Moiety in Pharmacological Modulation
While "amiloride caproate" is not a widely characterized specific entity, the role of its defining feature—the caproate (hexanoate) moiety—can be understood from extensive SAR studies on lipophilic amiloride derivatives. The caproate group is a six-carbon aliphatic chain, which would confer significant hydrophobicity (lipophilicity) to the amiloride scaffold.
The introduction of hydrophobic side chains is a well-established strategy for modulating the pharmacological profile of amiloride. nih.govbiorxiv.org The effect of such a moiety depends heavily on its point of attachment.
Attachment at the 2-Acylguanidino Position : Studies on analogues like benzamil, where a hydrophobic benzyl (B1604629) group is added to the terminal guanidino nitrogen, show that such modifications can increase the stability of the blocking complex with ENaC. nih.gov This is attributed to the hydrophobic side chain interacting with a corresponding hydrophobic pocket near the channel's binding site, which results in a lowered off-rate and thus higher potency. nih.gov A caproate ester linked in this region could potentially serve a similar role, enhancing interaction with hydrophobic domains of a target protein.
Attachment at the 5-Amino Position : This is the most common site for introducing hydrophobic groups to shift selectivity. As discussed, increasing the hydrophobicity at the 5-position systematically increases potency against the Na+/H+ exchanger while decreasing ENaC activity. nih.gov Research on amiloride derivatives designed as anti-cancer agents has demonstrated a strong correlation between increased lipophilicity and enhanced cytotoxic potency. biorxiv.org
Therefore, a caproate moiety, by virtue of its lipophilic character, would be expected to:
Enhance interactions with hydrophobic pockets of target proteins.
Increase cell membrane permeability, potentially leading to higher intracellular concentrations.
Shift selectivity away from ENaC and towards targets like NHE1 if attached at the 5-position.
Potentially increase potency for targets that possess a suitable hydrophobic binding domain.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not publicly documented, the extensive SAR data available for amiloride analogues provide a clear framework for how such a model would be constructed.
A QSAR model for amiloride derivatives would aim to predict target affinity (e.g., IC₅₀ values for ENaC, NHE1, or uPA) based on a set of calculated molecular descriptors. Key descriptors would include:
Electronic Descriptors : These would quantify the electronic effects of substituents, particularly at the 6-position of the pyrazine ring. For ENaC inhibition, a descriptor for electronegativity or electrostatic potential at this position would be critical, as SAR data show a direct link between the electronegativity of the C6-substituent and the stability of the drug-channel complex. nih.gov
Hydrophobicity Descriptors : The logarithm of the partition coefficient (logP) or other lipophilicity measures would be essential, especially for modeling activity against NHE1 and general cytotoxicity. The size and nature of the substituent at the 5-amino position would be a primary variable, with increasing hydrophobicity strongly correlating with increased NHE1 inhibition. nih.govnih.gov
Steric Descriptors : Parameters such as molecular volume, surface area, or specific steric field values (from methods like Comparative Molecular Field Analysis - CoMFA) would be used to model the size and shape constraints of the binding pockets. This is particularly relevant for the 6-position, where bulky aryl groups can enhance uPA inhibition by fitting into the S1β subsite, an interaction that would be poorly described by electronic effects alone. nih.gov
A predictive QSAR model would likely take the form of a mathematical equation linking these descriptors to biological activity, allowing for the virtual screening of novel amiloride derivatives and the rational design of compounds with a desired pharmacological profile.
Design and Synthesis of Novel this compound Analogues Based on SAR Data
The design and synthesis of new amiloride analogues are directly guided by the extensive body of SAR data. The goal is to strategically modify the amiloride scaffold to enhance a desired biological activity while minimizing others.
Design Strategy: Based on established SAR principles, the design of a novel analogue, such as a hypothetical this compound derivative, would begin with defining the desired target.
For a Selective NHE1 Inhibitor : The strategy would involve introducing the caproate moiety at the 5-amino position. This would leverage the established principle that large, hydrophobic substituents at C5 enhance NHE1 inhibition while diminishing ENaC activity. nih.govnih.gov The core pyrazinoylguanidine structure would be retained to ensure interaction with the exchanger. nih.gov
For a Potent uPA Inhibitor : A different strategy would be employed. Here, a large (hetero)aryl group would be introduced at the 6-position to occupy the S1β pocket. nih.gov The 5-position might also be modified (e.g., to a hexamethyleneamino group) to further enhance potency, as seen in the HMA series of analogues. mdpi.com
For a Potent ENaC Inhibitor : The design would focus on maintaining the 6-chloro and 5-amino groups and could explore adding a hydrophobic chain, like a caproate ester, to the 2-acylguanidino side chain to probe for hydrophobic interactions, similar to the principle of benzamil. nih.gov
Synthesis: Synthetic routes have been developed to allow for the combinatorial diversification of the amiloride scaffold, particularly at the C5 and C6 positions. nih.gov
C5-Substitution : Derivatives at the 5-amino position are typically achieved through a concise multi-step pathway starting from a suitable pyrazine precursor. The 5-amino group can be reacted with an activated form of caproic acid (such as caproyl chloride or an N-hydroxysuccinimide ester) to form the corresponding amide.
C6-Substitution : Modifications at the 6-position, which is less reactive, often involve modern cross-coupling reactions. For example, starting with a 6-bromo or 6-iodo amiloride precursor, various aryl and heteroaryl groups can be introduced via a Suzuki or Stille coupling reaction. nih.gov
This rational, SAR-guided approach allows chemists to systematically synthesize libraries of novel analogues and test them for improved potency, selectivity, and pharmacological properties. nih.gov
Advanced Analytical Techniques for the Characterization and Quantification of Amiloride Caproate
Spectrophotometric Methodologies for Research Applications
Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantification of amiloride (B1667095) and its derivatives in bulk and pharmaceutical forms. ddtjournal.net These methods are typically based on the intrinsic ultraviolet (UV) absorbance of the amiloride molecule or the formation of colored complexes that can be measured in the visible region.
One common approach involves the formation of charge-transfer complexes. ijpsonline.com For instance, amiloride hydrochloride has been shown to react with π-acceptors like p-chloranilic acid (PCA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form stable, colored complexes. ijpsonline.comresearchgate.net The resulting chromogens can be quantified at their specific wavelengths of maximum absorbance (λmax). ijpsonline.com Another technique is based on the difference in absorbance of the amiloride molecule in acidic and basic mediums. ddtjournal.net The amplitude of the difference spectrum, calculated from measurements at positive and negative peaks, is directly proportional to the drug concentration. ddtjournal.net Ion-association complex formation with dyes such as Wool fast blue (WFB) and Bromo cresol green (BCG) followed by extraction into an organic solvent is another established method. researchgate.net
The validity of these methods is established by key analytical parameters, as detailed in the table below.
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) |
| Charge-Transfer Complex ijpsonline.com | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 476 | 1-6 | Not Specified |
| Charge-Transfer Complex ijpsonline.com | p-Chloranilic Acid (PCA) | 508 | 5-30 | Not Specified |
| Difference Spectrophotometry ddtjournal.net | 0.1 N HCl / 0.1 M NaOH | 245 & 290 | 25-125 | Not Specified |
| Ion-Association Complex researchgate.net | Wool fast blue (WFB) | 590 | 20-100 | 0.999 |
| Ion-Association Complex researchgate.net | Bromo cresol green (BCG) | 420 | 20-100 | 0.999 |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amiloride and its esters due to its high resolution, sensitivity, and specificity. researchgate.net It is widely used for simultaneous estimation of amiloride with other active pharmaceutical ingredients, as well as for purity analysis and quantification in various matrices. jchps.comsemanticscholar.org
The most common mode of separation is reverse-phase (RP-HPLC), which utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.govmdpi.com Method parameters are optimized to achieve efficient separation with symmetrical peak shapes and reasonable retention times. jchps.com Detection is commonly performed using UV spectrophotometry at wavelengths where the amiloride molecule exhibits strong absorbance, such as 210 nm, 283 nm, or 296 nm. jchps.comajpaonline.comresearchgate.net
The following table summarizes parameters from various validated RP-HPLC methods developed for amiloride analysis.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection λ (nm) | Retention Time (min) |
| HIQ SIL, C18 (250x4.6 mm, 5 µm) researchgate.net | 50 mM Phosphate Buffer:Acetonitrile (50:50 v/v), pH 3.0 | 1.0 | 283 | 10.002 |
| BDS (250mm 4.6mm, 5µ) jchps.com | Buffer:Acetonitrile (45:55 v/v) | 1.0 | 296 | 4.081 |
| Hypersil ODS (250×4.6mm, 5µm) ajpaonline.com | Phosphate Buffer:Acetonitrile (60:40 v/v), pH 2.5 | 1.0 | 210 | 3.258 |
| Capcell Pak C18 (150 x 4.6 mm, 5 µm) researchgate.net | 12% Acetonitrile containing 0.4% Glacial Acetic Acid | 1.0 | 360 | 3.06 |
Analyzing amiloride caproate in biological matrices such as plasma and urine presents unique challenges, including low concentrations and interference from endogenous components. nih.gov RP-HPLC methods developed for this purpose must be highly sensitive and employ efficient sample preparation techniques to isolate the analyte. researchgate.netresearchgate.net
Fluorescence detection is often preferred over UV detection for biological samples due to its superior sensitivity and selectivity. nih.gov Amiloride possesses native fluorescence, which can be exploited for quantification at very low levels (ng/mL). nih.gov Sample preparation typically involves a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte before injection into the HPLC system. researchgate.netresearchgate.net For instance, a simple extraction with ethyl acetate has been used to eliminate interfering peaks in plasma samples. researchgate.net The lower limit of quantification (LOQ) for amiloride in human plasma has been reported to be as low as 0.2 ng/mL using such methods. researchgate.net
For highly polar compounds like amiloride that may exhibit poor retention on traditional reverse-phase columns, ion-pair chromatography is an effective strategy. nih.gov This technique involves adding an ion-pairing reagent to the mobile phase or, more commonly for sample preparation, to the extraction process.
A sensitive HPLC assay for amiloride in biological fluids utilizes an ion-pair extraction method to overcome the compound's poor lipophilicity. nih.gov In this method, amiloride forms an ion-pair with a counter-ion like bromothymol blue at a controlled pH. nih.gov This complex is then extracted from the aqueous biological fluid into an organic solvent mixture (e.g., diethyl ether:dichloromethane). nih.gov A subsequent back-extraction into a basic solution liberates the drug from the ion-pair, allowing for analysis by conventional RP-HPLC. nih.gov This approach significantly improves extraction recovery, which has been reported to be around 82% for amiloride, enabling precise quantification at sub-nanogram levels. nih.gov
Mass Spectrometry-Based Characterization in Research Settings
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and selectivity for the quantification of amiloride and its derivatives in complex biological matrices like human plasma. nih.govnih.gov This technique is the gold standard for pharmacokinetic and bioequivalence studies. xjtu.edu.cn
The method involves separating the analyte from matrix components using HPLC, followed by ionization and detection by a triple quadrupole mass spectrometer. nih.gov Electrospray ionization (ESI) is commonly used, operating in positive ion mode for amiloride, which readily forms a protonated molecular ion [M+H]⁺. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. nih.gov This process ensures extremely high specificity. The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and improving accuracy. nih.gov
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Amiloride (AMI) | Positive ESI | 230.6 | 116.0 | nih.gov |
| Amiloride-15N3 (Internal Standard) | Positive ESI | 233.6 | 116.0 | nih.gov |
| Amiloride (AMI) | Positive ESI | 230 | 171 | nih.gov |
LC-MS/MS methods have achieved lower limits of quantification (LLOQs) for amiloride in the range of 0.050 to 0.1 ng/mL in human plasma, demonstrating their suitability for studies involving low concentrations. nih.govnih.gov
Electrophoretic Techniques for Amiloride Derivative Analysis
Electrophoretic techniques, such as capillary zone electrophoresis (CZE), offer an alternative to HPLC for the analysis of amiloride and its derivatives. ijpsonline.com These methods separate ionized species in a capillary based on their electrophoretic mobility in an applied electric field. CZE can provide high separation efficiency, short analysis times, and requires minimal solvent consumption.
While less common than HPLC, electrophoretic methods have been successfully applied to the analysis of various pharmaceuticals, including diuretics. ijpsonline.com The separation of amiloride derivatives would be influenced by factors such as the pH of the background electrolyte (which determines the charge of the analyte), the applied voltage, and the capillary temperature. Polarographic and voltammetric electrochemical methods have also been described for the determination of amiloride, showcasing the utility of electroanalytical techniques for this class of compounds. nih.gov These methods are based on the electrochemical reduction of the amiloride molecule at a mercury electrode and can be highly sensitive. nih.gov
Theoretical Considerations and Future Research Directions
Computational Chemistry and Molecular Docking Studies for Novel Target Identification
Computational chemistry and molecular docking studies play a significant role in understanding the potential interactions of Amiloride (B1667095) caproate with biological targets and identifying novel binding sites. These in silico methods allow researchers to predict how the compound might bind to proteins, enzymes, or ion channels based on its chemical structure and the target's known or modeled structure.
Molecular docking, for instance, has been used to investigate the binding of amiloride and its derivatives to various targets, including human serum albumin (HSA) and acid-sensing ion channel-1 (ASIC-1) mdpi.comnih.gov. Studies have shown that amiloride can bind to specific sites on HSA, such as Sudlow's site II in subdomain IIIA, with interactions stabilized by van der Waals forces, hydrogen bonding, and hydrophobic effects mdpi.com. Molecular docking has also been employed to examine the interaction of amiloride with ASIC-1, identifying potential interaction sites within the channel nih.gov. Furthermore, computational docking has been utilized to predict the binding sites of amiloride and its analogues to viral enzymes like Coxsackievirus B3 RNA polymerase, providing insights into their inhibitory activity nih.gov.
For Amiloride caproate, computational studies could involve docking the compound to a range of potential targets, including ion channels (like ENaC, which is a known target of amiloride), transporters, and enzymes implicated in diseases where amiloride derivatives have shown promise, such as certain cancers or cystic fibrosis ontosight.aiplos.org. These studies can help predict binding affinities and modes of interaction, guiding the selection of targets for further experimental validation. The lipophilic caproate moiety might influence the compound's interaction with lipid bilayers and hydrophobic binding pockets, which could be explored through molecular dynamics simulations in conjunction with docking.
Future research could leverage advanced computational techniques, such as free energy calculations and enhanced sampling methods, to gain a more detailed understanding of the binding kinetics and thermodynamics of this compound with its targets. This could provide valuable information for optimizing the compound's structure for improved potency and selectivity.
Integration of Omics Data for Systems-Level Understanding of this compound Effects
Integrating various types of "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of the biological effects of this compound. While single-omics analysis provides valuable insights into specific molecular layers, integrating data from multiple omics levels can reveal complex interactions and pathways affected by the compound pythiabio.comunimelb.edu.au.
For a compound like this compound, which may have multiple potential targets and downstream effects, integrating omics data could help to:
Identify the full spectrum of molecular pathways and networks modulated by the compound.
Uncover potential off-target effects that might not be apparent from studying individual targets in isolation.
Identify biomarkers of response or resistance to this compound treatment.
Elucidate the mechanisms underlying observed phenotypic effects, such as anti-cancer or anti-inflammatory activities ontosight.aiplos.org.
Integrating heterogeneous omics datasets presents challenges, including data format inconsistencies, batch effects, and the need for sophisticated computational tools and statistical methods pythiabio.combiostrand.ai. However, advancements in bioinformatics and computational platforms are facilitating these integrative analyses mdpi.com.
Future research directions involve designing studies that generate multi-omics data from biological systems treated with this compound. This could include in vitro experiments using cell lines or advanced cell models, as well as preclinical studies in relevant animal models. The subsequent integration and analysis of these diverse datasets using bioinformatics pipelines and network analysis tools could provide a comprehensive picture of how this compound perturbs biological systems at a molecular level, leading to a deeper understanding of its mechanisms of action and potential therapeutic applications.
Nanotechnology and Advanced Delivery Systems in Preclinical Research
Nanotechnology and advanced drug delivery systems hold significant promise for improving the efficacy and targeting of this compound in preclinical research. Conventional drug delivery methods can face challenges such as poor solubility, limited bioavailability, rapid metabolism, and lack of specificity, leading to off-target effects and lower therapeutic indices. Nanoparticle-based delivery systems can potentially overcome these limitations by encapsulating or associating with the drug, controlling its release, improving its solubility and stability, and enabling targeted delivery to specific cells or tissues mdpi.commdpi.comnih.gov.
For this compound, which is a derivative of amiloride with altered pharmacokinetic properties ontosight.ai, nanotechnology approaches could be explored to:
Enhance its solubility and stability in biological fluids.
Improve its cellular uptake and intracellular concentration, particularly in target cells like cancer cells plos.org.
Achieve targeted delivery to specific disease sites, potentially reducing systemic exposure and minimizing off-target effects.
Enable sustained or controlled release of the compound, maintaining therapeutic levels over time.
Various types of nanocarriers, such as liposomes, polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles, have been investigated for drug delivery in preclinical studies mdpi.comnih.gov. These systems can be functionalized with targeting ligands to enhance their accumulation in specific tissues or cells mdpi.com.
Future preclinical research on this compound could focus on developing and evaluating nanotechnology-based delivery systems. This would involve formulating this compound into suitable nanocarriers, characterizing their physicochemical properties, and assessing their in vitro and in vivo performance. Studies could investigate the impact of nanoformulation on the compound's pharmacokinetics, biodistribution, and therapeutic efficacy in relevant disease models. For example, given the interest in amiloride derivatives for cancer, nanoparticle delivery could be explored to target tumors plos.orgmdpi.com.
Development of Advanced In Vitro Models for Compound Screening
The development and utilization of advanced in vitro models are crucial for the efficient screening and characterization of compounds like this compound before progressing to in vivo studies. Traditional two-dimensional cell culture models, while useful, often fail to fully recapitulate the complexity of human tissues and organs, leading to a translational gap between in vitro findings and in vivo outcomes axolbio.com.
Advanced in vitro models, such as three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip systems, offer more physiologically relevant environments for studying drug effects. These models can better mimic the cellular architecture, cell-cell interactions, and tissue microenvironment found in vivo mdpi.comaxolbio.com.
For this compound, advanced in vitro models could be developed or utilized to:
Assess its efficacy and mechanisms of action in a more physiologically relevant context.
Screen for potential toxicity or off-target effects on specific cell types or tissues, such as cardiac cells, given the importance of cardiac safety in drug development axolbio.com.
Study the compound's effects on complex biological processes, such as ion transport in cystic fibrosis models or cellular signaling pathways in cancer models ontosight.aiplos.org.
Evaluate the performance of nanotechnology-based delivery systems in a controlled in vitro setting before in vivo testing.
Induced pluripotent stem cell (iPSC)-derived cells and organoids represent a promising avenue for creating human-relevant in vitro models for disease modeling and drug screening axolbio.comapconix.com. These models can capture genetic diversity and recapitulate aspects of tissue function relevant to disease pathogenesis and drug response.
Future research should prioritize the development and validation of advanced in vitro models specifically tailored to investigate the potential applications of this compound. This could involve creating organoid models of target tissues (e.g., lung organoids for cystic fibrosis research or tumoroids for cancer studies) or utilizing organ-on-a-chip platforms to simulate multi-organ interactions and assess systemic effects. These models could serve as valuable tools for high-throughput screening of this compound and its derivatives, accelerating the identification of promising candidates for further development.
Conceptualizing New Research Avenues for this compound Derivatives
The study of this compound naturally leads to the conceptualization of new research avenues for other Amiloride derivatives. The modification of the amiloride structure, as seen with the addition of the caproate moiety, can significantly alter its properties and activities ontosight.aiplos.org. This suggests that further chemical modifications could yield derivatives with enhanced potency, selectivity, or novel therapeutic applications.
Research into amiloride derivatives has already explored modifications at various positions of the amiloride core structure, leading to compounds with altered activity against targets like ENaC, NHE1, and even viral enzymes nih.govplos.org. For example, modifications at the C(5) position of amiloride have been shown to modulate its cytotoxic potency plos.org. Similarly, modifications at the 6-position of the amiloride scaffold have yielded derivatives with improved potency and selectivity against targets like the urokinase-type plasminogen activator (uPA) nih.gov.
Conceptualizing new research avenues for this compound derivatives could involve:
Exploring modifications of the caproate moiety itself to optimize lipophilicity, metabolic stability, or target interaction.
Introducing additional functional groups to the this compound structure to confer new properties, such as targeting capabilities or improved solubility.
Synthesizing hybrid molecules that combine the this compound structure with other pharmacologically active moieties.
Investigating the structure-activity relationships of these new derivatives through a combination of synthesis, in vitro testing, and computational modeling to identify compounds with desirable profiles.
Future research should systematically explore the chemical space around this compound by designing and synthesizing novel derivatives. These efforts should be guided by insights gained from computational studies, omics data analysis, and advanced in vitro model screening. The goal would be to identify derivatives with improved therapeutic potential for existing indications or to uncover entirely new applications based on their modulated pharmacological properties and target interactions.
Conclusion and Research Perspectives
Synthesis of Current Academic Understandings of Amiloride (B1667095) Caproate
Current academic understanding positions amiloride caproate as a significant derivative of amiloride, primarily recognized for its potential to influence epithelial sodium channels (ENaC) and other ion transporters due to the structural modification involving the caproate moiety ontosight.ainih.gov. This modification is understood to alter the compound's pharmacokinetic profile compared to the parent compound ontosight.ai. Research has explored its potential therapeutic applications beyond diuresis, including in conditions like cystic fibrosis and hypertension, as well as investigating its possible anti-inflammatory and anti-cancer properties ontosight.ai. The synthesis of this compound and its use in generating specific antibodies have provided valuable tools for studying amiloride-sensitive transport systems, contributing to a deeper understanding of ion transport mechanisms nih.govphysiology.orgnih.gov. The structure-activity relationship studies on amiloride and its analogs highlight that targeted modifications can lead to compounds with increased potency and specificity for different transporters nih.gov.
Identification of Remaining Knowledge Gaps in this compound Research
Despite the existing research, several knowledge gaps regarding this compound remain. While its potential in various therapeutic areas has been explored, the full extent of its pharmacological activities and potential applications is not yet completely understood ontosight.ai. The detailed impact of the caproate modification on the ADME profile of this compound, relative to amiloride, requires further comprehensive investigation ontosight.ai. Although preliminary studies suggest potential anti-inflammatory and anti-cancer effects, these require more in-depth research to elucidate mechanisms and confirm efficacy ontosight.ai. Furthermore, while structure-activity relationships for amiloride analogs in general have been studied regarding their interaction with different transporters, specific detailed findings pertaining solely to this compound's interactions and selectivity profiles across a wide range of ion transport systems may still be limited in readily available academic literature focused exclusively on this specific compound nih.gov. The long-term effects and potential off-target interactions of this compound also represent areas requiring further study.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to determine the inhibitory mechanism of amiloride caproate on epithelial sodium channels (ENaC)?
- Methodological Answer : Use patch-clamp electrophysiology to measure ion currents in ENaC-expressing cells (e.g., HEK293 cells or taste cells) under varying this compound concentrations. Analyze dose-response curves using the Michaelis-Menten equation with Hill coefficients to determine inhibitory constants () and cooperativity . Complement this with molecular docking simulations to predict binding interactions between this compound and ENaC subunits.
Q. How can researchers validate the specificity of this compound for ENaC in complex biological systems?
- Methodological Answer : Employ genetic knockout models (e.g., ENaC-deficient cells or transgenic animals) to compare this compound’s effects in wild-type vs. ENaC-null systems. Use pharmacological controls (e.g., benzamil, a more selective ENaC inhibitor) to rule out off-target effects on other ion channels (e.g., Na+/H+ exchangers) .
Q. What are the standard protocols for quantifying this compound’s effects on sodium transport in renal or epithelial tissues?
- Methodological Answer : Conduct short-circuit current () measurements in Ussing chambers using polarized epithelial monolayers (e.g., MDCK cells). Combine this with radiolabeled flux assays to quantify sodium uptake inhibition. Normalize results to tissue viability markers (e.g., ATP levels) to control for cytotoxicity .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential in hypertension or atherosclerosis models?
- Methodological Answer : Use hypertensive rodent models (e.g., spontaneously hypertensive rats) or atherosclerosis-prone mice (e.g., on a high-fat diet). Administer this compound orally or intravenously, monitoring blood pressure (via telemetry) and vascular lesions (via histopathology or ultrasound). Include controls for diet, genetic background, and co-administered drugs (e.g., LPS to accelerate atherosclerosis) .
Q. What statistical approaches resolve contradictions in dose-response data between this compound and its analogs (e.g., differing Hill coefficients)?
- Methodological Answer : Apply model selection criteria (e.g., Akaike Information Criterion, AIC) to compare fits of Michaelis-Menten equations with vs. without Hill coefficients. Perform sensitivity analysis to identify experimental variables (e.g., temperature, pH) influencing and . Replicate experiments across multiple labs to assess reproducibility .
Q. How can cross-disciplinary methods (e.g., omics or imaging) elucidate this compound’s off-target effects in systemic diseases?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways altered by this compound in non-target tissues (e.g., vascular endothelium). Use live-cell imaging (e.g., calcium flux assays with Fluo-4) to detect unintended effects on intracellular signaling .
Methodological Best Practices
- Data Reprodubility : Document experimental conditions (e.g., buffer composition, voltage protocols) in supplemental materials to enable replication. Share raw electrophysiology traces and Western blot images in public repositories .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research, including randomization, blinding, and sample size justification .
- Interdisciplinary Frameworks : Structure research questions using PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to enhance hypothesis clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
